[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is a significant compound primarily recognized as a metabolite of methadone. It is classified under the category of pyrrolidine derivatives. The compound has garnered attention for its pharmacological properties and potential applications in various scientific fields.
This compound is derived from methadone, a synthetic opioid used for pain management and as part of drug addiction detoxification programs. The chemical classification of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine includes its categorization as an alkaloid due to its nitrogen-containing structure. The International Union of Pure and Applied Chemistry name for this compound is (2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, with a CAS number of 30223-73-5 and a molecular formula of CHN .
The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, which can be accomplished through cyclization reactions involving appropriate precursors.
Key steps in the synthesis may include:
The precise conditions (temperature, solvent choice, catalysts) are crucial for achieving high yields and purity.
The molecular structure of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine features a pyrrolidine ring substituted with two methyl groups and two phenyl groups at the 3-position. The ethylidene group is attached to the nitrogen-containing five-membered ring.
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine participates in various chemical reactions that are typical for nitrogen-containing heterocycles. These include:
The reactivity of this compound is influenced by its electronic structure and steric factors due to bulky substituents like phenyl groups.
The mechanism of action for [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine primarily relates to its role as a metabolite of methadone. It is believed to exert effects on opioid receptors in the central nervous system:
Data on its specific binding affinities and effects on receptor subtypes are still under investigation .
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine has several scientific uses:
S-EDDP is the S-enantiomer of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, a major metabolite of the synthetic opioid methadone. Structurally characterized by a chiral pyrrolidine core and diphenyl substituents, S-EDDP serves as a critical endpoint in methadone’s metabolic pathway. Unlike its pharmacologically active parent compound, S-EDDP lacks significant affinity for opioid receptors but exhibits unique interactions with neuronal receptors, positioning it as a molecule of interest in pharmacokinetic and receptor modulation studies. Its S-configuration dictates distinct physicochemical behaviors and biological interactions compared to the R-enantiomer, necessitating stereoselective analytical approaches for accurate quantification [1] [4] [10].
Methadone undergoes N-demethylation primarily via cytochrome P450 enzymes (CYP3A4/CYP2B6) to form EDDP, which exists as R- and S-enantiomers. S-EDDP’s pharmacokinetics are defined by:
Table 1: Stereoselective Pharmacokinetic Parameters of EDDP Enantiomers in Humans
Parameter | S-EDDP | R-EDDP | Analytical Method |
---|---|---|---|
Plasma AUC Ratio | 1.0 | 1.2–1.5 | Chiral LC-MS/MS [4] |
Protein Binding (%) | 78.5 ± 5.3 | 85.2 ± 4.1 | Ultrafiltration-LC/MS [10] |
Renal Clearance (mL/min/kg) | 0.32 ± 0.08 | 0.18 ± 0.05 | GC-MS [8] |
Urine Concentration (μg/mL) | 3.01–6.70 | 1.06–4.37 | GC-MS (SIM mode) [8] |
Analytical challenges in quantifying S-EDDP include:
Beyond metabolic inertia, S-EDDP demonstrates bioactivity at non-opioid receptors:
Table 2: Receptor Modulation Profile of S-EDDP
Target Receptor | Activity | Potency (IC50 or Ki) | Functional Outcome |
---|---|---|---|
α4β2 nAChR | Noncompetitive antagonist | 1.8 μM | Suppressed nicotine-evoked dopamine release [5] |
α3β4 nAChR | Noncompetitive antagonist | 0.9 μM | Inhibited ganglionic signaling in vitro [5] [9] |
μ-Opioid Receptor | Inactive | >100 μM | No analgesia or withdrawal suppression [9] |
D3 Dopamine Receptor | Weak binder | Ki >10 μM | No functional modulation [6] |
Structurally, S-EDDP’s diphenylpyrrolidine scaffold enables selective receptor interactions:
These properties make S-EDDP a template for designing:
Concluding Remarks
S-EDDP exemplifies how pharmacologically inactive metabolites can drive innovations in pharmacokinetics and receptor pharmacology. Its stereoselective disposition informs precision dosing in methadone therapy, while its nAChR interactions offer templates for novel neurotherapeutics. Future research should prioritize in vivo validation of its allosteric mechanisms and structural optimization for CNS-penetrant probes.
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4